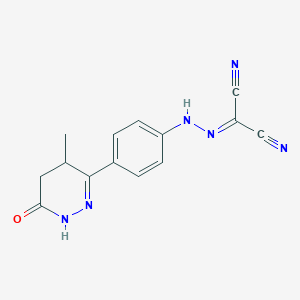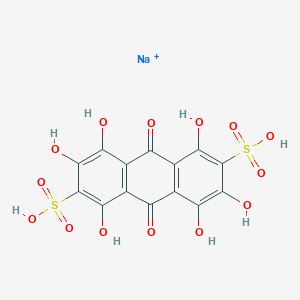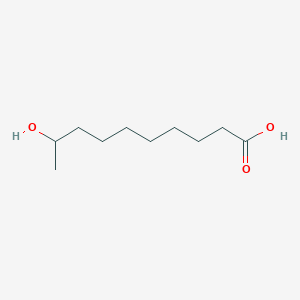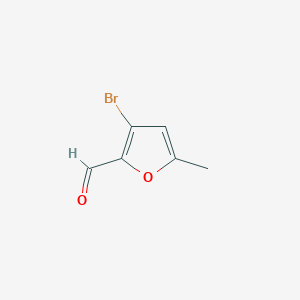
Simendan
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Simendan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de sensibilización al calcio y apertura de los canales de potasio.
Biología: Se investiga por sus efectos sobre la sensibilidad al calcio celular y la actividad de los canales de potasio.
Medicina: Se utiliza principalmente en el tratamiento de la insuficiencia cardíaca aguda.
Industria: Se utiliza en el desarrollo de nuevos agentes inotrópicos y sensibilizadores del calcio para el tratamiento de la insuficiencia cardíaca.
Mecanismo De Acción
Simendan ejerce sus efectos a través de un doble mecanismo de acción:
Sensibilización al Calcio: this compound aumenta la sensibilidad de los miocitos cardíacos al calcio uniéndose a la troponina C cardíaca.
Apertura de los Canales de Potasio: this compound abre los canales de potasio sensibles al trifosfato de adenosina en las células musculares lisas vasculares, lo que conduce a la vasodilatación.
Análisis Bioquímico
Biochemical Properties
Simendan plays a significant role in biochemical reactions. It has been observed to have positive inotropic and vasodilator effects . The drug interacts with various enzymes and proteins, primarily those involved in calcium regulation, to enhance myocardial function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium sensitivity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by sensitizing the heart to calcium, thereby enhancing contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been administered intravenously to healthy volunteers in doses from 0.1 to 10.0 mg to define its safety and dose-response effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased inotropic effects, while lower doses primarily result in vasodilation .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors related to calcium regulation. Its effects on metabolic flux or metabolite levels are primarily related to its role in enhancing myocardial contractility .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the circulatory system. Its effects on localization or accumulation are primarily related to its role in enhancing myocardial contractility .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of cardiac cells, where it interacts with proteins involved in calcium regulation to enhance myocardial contractility .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Simendan implica la reacción del ácido 4-metil-6-oxo-1,4,5,6-tetrahidropiridacina-3-carboxílico con hidrato de hidracina para formar 4-metil-6-hidrazino-1,4,5,6-tetrahidropiridacina-3-ona. Este intermedio se hace reaccionar luego con 4-(4-aminofenil)hidracina carboxamida para producir this compound .
Métodos de Producción Industrial
Un proceso industrial mejorado para la preparación de this compound de alta pureza implica tratar this compound crudo con un ácido orgánico para precipitar el compuesto, seguido de la aislamiento de this compound puro del precipitado. Este método asegura que el producto final sea farmacéuticamente aceptable sin impurezas superiores al 0,2 por ciento .
Análisis De Reacciones Químicas
Tipos de Reacciones
Simendan sufre varias reacciones químicas, que incluyen:
Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados de this compound, mientras que la reducción puede producir formas reducidas del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Dobutamina: Otro agente inotrópico utilizado en el tratamiento de la insuficiencia cardíaca. A diferencia de Simendan, la dobutamina funciona principalmente aumentando los niveles de calcio intracelular.
Milrinona: Un inhibidor de la fosfodiesterasa que aumenta los niveles intracelulares de monofosfato de adenosina cíclico, lo que lleva a un aumento de la entrada de calcio y una mayor contractilidad cardíaca.
Unicidad de this compound
This compound es único debido a su doble mecanismo de acción, que combina la sensibilización al calcio con la apertura de los canales de potasio. Esto le permite mejorar la contractilidad cardíaca sin aumentar significativamente los niveles de calcio intracelular, lo que reduce el riesgo de arritmias y otros efectos secundarios relacionados con el calcio .
Propiedades
IUPAC Name |
2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861357 | |
| Record name | Simendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131741-08-7 | |
| Record name | Simendan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIMENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















